REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1Br.BrCC.[Mg].C[O:16][B:17](OC)[O:18]C.Cl>CCOCC>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[B:17]([OH:18])[OH:16]
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Name
|
|
Quantity
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8.6 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1Cl)Cl)Br
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Name
|
|
Quantity
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4.73 mL
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Type
|
reactant
|
Smiles
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BrCC
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
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Smiles
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[Mg]
|
Name
|
|
Quantity
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33 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
5.16 mL
|
Type
|
reactant
|
Smiles
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COB(OC)OC
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Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 0.50 hr
|
Duration
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0.5 h
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Type
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TEMPERATURE
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Details
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maintaining the temperature below −60° C
|
Type
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TEMPERATURE
|
Details
|
This was warmed to room temperature overnight
|
Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
|
cooled in an ice-bath
|
Type
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CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 40-60° C. petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1Cl)Cl)B(O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |